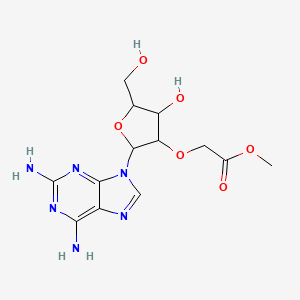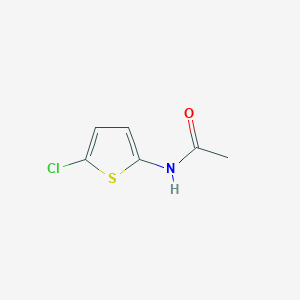
2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is an adenosine analogue. Adenosine analogues are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of adenosine, followed by the introduction of the 2-methoxy-2-oxoethyl group at the 2’-O position. The amino group is then introduced at the 2-position of the adenine ring. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Aplicaciones Científicas De Investigación
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential to inhibit cancer progression and act as a smooth muscle vasodilator.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. It acts as a smooth muscle vasodilator by binding to adenosine receptors, leading to the relaxation of smooth muscle cells. Additionally, it has been shown to inhibit cancer progression through various pathways, including the modulation of cell cycle and DNA damage responses .
Comparación Con Compuestos Similares
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogues, it has shown promising results in inhibiting cancer progression and acting as a smooth muscle vasodilator .
Propiedades
Fórmula molecular |
C13H18N6O6 |
|---|---|
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
methyl 2-[2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18) |
Clave InChI |
GDVCYWYDGOXLMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)



![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)

![5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-](/img/structure/B12101408.png)
![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)
![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)
